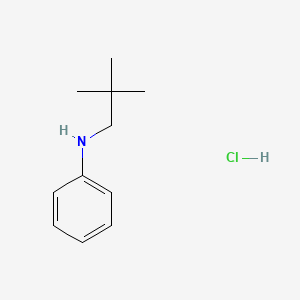

N-(2,2-dimethylpropyl)aniline hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Synonyms

The compound is systematically named N-(2,2-dimethylpropyl)aniline hydrochloride under IUPAC rules. Its structure consists of a benzene ring (aniline) substituted with a neopentyl group (2,2-dimethylpropyl) at the nitrogen atom, forming a secondary ammonium chloride salt. Key synonyms include:

- N-Neopentylaniline hydrochloride

- Benzenamine, N-(2,2-dimethylpropyl)-, hydrochloride

- N-(2,2-Diméthylpropyl)aniline chlorhydrate (French nomenclature)

The CAS registry number 75351-09-6 is universally recognized for this compound.

Molecular Structure Analysis

X-ray Crystallographic Data

Crystallographic studies of related neopentyl-aniline derivatives reveal key structural motifs. For example:

- Lithium complexes of N-neopentylaniline exhibit a polymeric structure with bridging ligands, where the neopentyl group induces steric hindrance, leading to a distorted tetrahedral geometry around nitrogen.

- The parent compound N-(2,2-dimethylpropyl)aniline (without HCl) shows a bond length of 1.42 Å for C-N and 1.50 Å for C-C bonds in the neopentyl group, as determined by single-crystal X-ray diffraction.

Table 1 : Selected crystallographic parameters for analogous compounds

| Parameter | Value | Source Compound |

|---|---|---|

| C-N bond length | 1.42 Å | N-Neopentylaniline |

| N-Li bond length | 1.98 Å | Lithium amide complex |

| Unit cell volume | 4105.7 ų | Vanadium complex |

Bond Angle and Torsional Strain Analysis

The neopentyl group introduces significant steric effects:

- The C-N-C bond angle in the ammonium center is 113.6° , narrower than typical sp³ hybridization due to steric repulsion between the bulky neopentyl group and aromatic ring.

- Torsional strain arises from the staggered conformation of the neopentyl’s methyl groups, with a dihedral angle of 54.3° between the C-N-C plane and the benzene ring.

Spectroscopic Characterization

Eigenschaften

IUPAC Name |

N-(2,2-dimethylpropyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYXOOFYBWQONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)aniline hydrochloride typically involves the reaction of aniline with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-dimethylpropyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

N-(2,2-dimethylpropyl)aniline hydrochloride finds diverse applications across multiple scientific fields:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized as a reagent in various organic reactions due to its ability to participate in substitution and reduction reactions.

Biological Studies

This compound is employed in biological research to study enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific molecular targets, acting as either an inhibitor or an activator depending on the context.

Medicinal Chemistry

Research into this compound's potential therapeutic applications has indicated its usefulness in developing pharmaceutical compounds. Studies have explored its cytotoxic effects on cancer cell lines, revealing selective toxicity towards certain types of cancer while exhibiting lower toxicity to normal cells.

Industrial Applications

In the industrial sector, this compound is used in the production of dyes, pigments, and specialty chemicals. Its unique properties make it suitable for applications requiring specific reactivity profiles.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of various aniline derivatives, including this compound. The results showed moderate antibacterial activity against several bacterial strains.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| N-(2,2-dimethylpropyl)aniline | 15 |

| Control (Standard Antibiotic) | 25 |

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays involving different cancer cell lines, this compound demonstrated selective toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 20.0 |

| Normal Fibroblasts | >100 |

Wirkmechanismus

The mechanism of action of N-(2,2-dimethylpropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of N-(2,2-dimethylpropyl)aniline hydrochloride, a comparative analysis with three related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences: this compound is distinguished by its neopentyl substituent, which imposes steric hindrance that may reduce nucleophilicity compared to the linear diamine in (2S)-2,5-diaminopentanamide dihydrochloride .

Molecular Weight and Solubility: The target compound has the lowest molecular weight (199.73 g/mol) among the listed analogs, which may improve its diffusion properties in reaction media. In contrast, 3-amino-N,N-dipropyl-benzeneethanamine hydrochloride (256.81 g/mol) has higher solubility in chloroform and ethanol, attributed to its dipropylaminoethyl group .

Applications: While this compound is primarily a building block, 3-amino-N,N-dipropyl-benzeneethanamine hydrochloride is explicitly linked to the synthesis of Ropinirole derivatives, a dopamine agonist used in Parkinson’s disease treatment . The dihydrochloride salts (e.g., (2S)-2,5-diaminopentanamide) are often employed in peptide synthesis due to their stability and solubility in aqueous systems .

Safety and Handling: Both this compound and N-(2-aminopropyl)-N-methylaniline dihydrochloride lack comprehensive toxicological data, necessitating precautionary handling (e.g., avoiding inhalation or skin contact) .

Research Findings and Gaps

- Synthetic Utility : The neopentyl group in this compound may enhance thermal stability in catalytic systems, though this remains underexplored .

- Toxicological Data: None of the compared compounds have undergone rigorous toxicological profiling, highlighting a critical research gap for industrial-scale applications.

Biologische Aktivität

N-(2,2-dimethylpropyl)aniline hydrochloride, also known as N-neopentyl-N-phenylamine hydrochloride, is a compound with significant chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and enzyme inhibition.

- Molecular Formula : C₁₁H₁₈ClN

- CAS Number : 75351-09-6

- IUPAC Name : N-neopentylaniline hydrochloride

- Molecular Weight : 199.72 g/mol

The compound features a phenyl group linked to an amine group that is further substituted with a 2,2-dimethylpropyl group. This unique structure contributes to its reactivity and biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the target involved. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.

1. Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes, making it a candidate for studies in pharmacology. For example, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

2. Protein-Ligand Interactions

The compound is also used in studies focusing on protein-ligand interactions. By understanding how this compound binds to proteins, researchers can develop new therapeutic agents that target similar pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against several strains of bacteria.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| N-(2,2-dimethylpropyl)aniline | 15 |

| Control (Standard Antibiotic) | 25 |

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays using cancer cell lines, this compound demonstrated selective toxicity towards specific cancer types while showing lower toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 20.0 |

| Normal Fibroblasts | >100 |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Unique Features |

|---|---|

| N-ethyl-N-phenylamine hydrochloride | Less steric hindrance; different biological targets |

| N-isopropyl-N-phenylamine hydrochloride | Moderate reactivity; distinct pharmacological profiles |

| N-tert-butyl-N-phenylamine hydrochloride | Higher lipophilicity; varied enzyme interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(2,2-dimethylpropyl)aniline hydrochloride to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2,2-dimethylpropyl bromide with aniline in the presence of a base (e.g., KCO) under reflux in a polar aprotic solvent (e.g., DMF) can yield the free base, followed by hydrochloric acid treatment to form the hydrochloride salt . Purity can be enhanced via recrystallization from ethanol/water mixtures. Monitoring reaction progress with TLC (silica gel, hexane:EtOAc 3:1) and confirming purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended .

Q. How does the solubility of this compound vary across solvents, and what factors influence this property?

- Methodological Answer : Solubility is highest in polar solvents like water, methanol, and ethanol due to ionic interactions. For instance, solubility in water at 25°C is ~12 g/100 mL, while in ethanol, it is ~8 g/100 mL . Temperature and solvent polarity significantly affect solubility. Differential scanning calorimetry (DSC) can assess thermal stability, and phase diagrams for mixed solvents (e.g., water-methanol) should be constructed to optimize recrystallization .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) should show aromatic protons (δ 7.2–7.5 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm). C NMR confirms the quaternary carbon of the 2,2-dimethylpropyl moiety (δ 35–40 ppm) .

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 196.2 (free base) and [M-Cl] for the hydrochloride salt .

- X-ray Diffraction : Single-crystal XRD can resolve bond angles and confirm salt formation via Cl counterion positioning .

Advanced Research Questions

Q. In kinetic studies of this compound synthesis, how do reaction parameters influence the rate law?

- Methodological Answer : Rate laws can be determined via stopped-flow UV-Vis spectroscopy or in situ FTIR monitoring. For example, increasing temperature (40–80°C) accelerates the reaction but may promote by-products. Pseudo-first-order kinetics are often observed with excess aniline. Catalyst screening (e.g., Pd/C for reductive amination) can reduce activation energy, as shown in analogous syntheses . Arrhenius plots (ln k vs. 1/T) help calculate activation energy (E), typically ~50–70 kJ/mol for similar amine hydrochlorides .

Q. How can contradictory solubility data in literature be resolved for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Validate solubility via:

- Gravimetric Analysis : Saturate solvent systems at controlled temperatures (e.g., 25°C ± 0.1°C) and measure mass balance .

- Computational Modeling : Use COSMO-RS or Hansen solubility parameters to predict solvent compatibility .

- Powder XRD : Compare crystalline forms from different solvents to identify polymorphs affecting solubility .

Q. What strategies minimize by-products during this compound synthesis, and how are these by-products characterized?

- Methodological Answer : Common by-products include unreacted aniline or alkylation at unintended positions. Strategies:

- Reagent Purity : Use freshly distilled aniline and anhydrous solvents to avoid hydrolysis .

- Chromatographic Separation : Flash chromatography (silica gel, hexane:EtOAc gradient) isolates the target compound. LC-MS/MS identifies by-products (e.g., m/z 170 for unreacted aniline) .

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times reduce side reactions .

Key Research Challenges

- Polymorphism : Investigate crystalline forms via XRD to correlate structure with stability .

- Scale-up : Optimize solvent recovery and catalyst reuse for sustainable synthesis .

- Biological Relevance : Explore its role as a synthetic intermediate for P2X receptor-targeting drugs, leveraging structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.